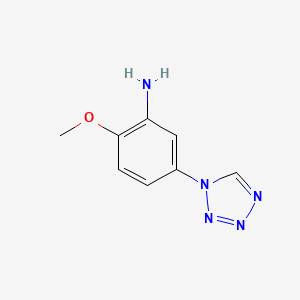

2-methoxy-5-(1H-tetrazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-8-3-2-6(4-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIVSRCLMJWTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 5 1h Tetrazol 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the amino group (-NH2), is a primary site for various chemical transformations. The amino and methoxy (B1213986) groups significantly influence the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)

The aniline moiety is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group via resonance. byjus.com The methoxy group (-OCH3) is also an activating, ortho-, para-directing substituent. In 2-methoxy-5-(1H-tetrazol-1-yl)aniline, the amino group is at position 1, the methoxy group at position 2, and the tetrazolyl group at position 5. The directing effects of the -NH2 and -OCH3 groups are synergistic, strongly activating the positions ortho and para to them.

Specifically, the positions open for substitution are C4 and C6 (ortho to -NH2 and meta to -OCH3) and C3 (meta to -NH2 and ortho to -OCH3). The C6 position is ortho to both activating groups, making it a highly likely site for substitution. The C4 position is para to the methoxy group and ortho to the amino group, also representing a favored site. The 1H-tetrazol-1-yl substituent is generally considered an electron-withdrawing group, which deactivates the aromatic ring, but its influence is overcome by the potent activating effects of the amine and methoxy groups.

Halogenation: Aniline and its derivatives are so reactive that halogenation, for instance with bromine water, often proceeds uncontrollably to yield poly-substituted products. byjus.comlibretexts.org For this compound, a similar high reactivity is expected. To achieve mono-substitution, milder conditions or protection of the amino group would be necessary. Acetylation of the amino group to form an acetanilide (B955) derivative attenuates its activating influence, allowing for more controlled substitution. libretexts.org

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+). youtube.comtestbook.com This protonated group is strongly deactivating and a meta-director. byjus.comstackexchange.com Consequently, direct nitration of this compound would likely yield a mixture of products, including a significant amount of the meta-nitro derivative relative to the anilinium group, alongside products from oxidation and degradation. libretexts.orgchemistrysteps.com To selectively obtain ortho- or para-nitro products, the amino group is typically protected first, for example, by acetylation. youtube.com

Sulfonation: The reaction of aniline with sulfuric acid readily forms anilinium hydrogen sulfate. byjus.com Heating this salt leads to the formation of sulfanilic acid. For the title compound, sulfonation would likely occur at the positions most activated by the amine and methoxy groups, though the reaction conditions must be carefully controlled.

| Reaction | Typical Reagents | Expected Reactivity/Products for this compound | Controlling Factors |

|---|---|---|---|

| Halogenation | Br2/H2O or Br2/CH3COOH | Rapid, likely polysubstitution at positions ortho/para to -NH2 and -OCH3 groups. | Protection of the amino group (e.g., as acetanilide) is required for controlled monosubstitution. libretexts.org |

| Nitration | HNO3/H2SO4 | Formation of anilinium ion leads to a mixture of isomers and oxidation products. byjus.comstackexchange.com | Protection of the amino group is crucial to favor para-substitution and prevent side reactions. youtube.com |

| Sulfonation | Conc. H2SO4 | Formation of anilinium hydrogen sulfate, followed by rearrangement to sulfonic acid derivatives upon heating. byjus.com | Reaction temperature is a key parameter to control product formation. |

Amine-Based Transformations (e.g., Acylation, Diazotization)

The primary amino group is a versatile functional handle for a variety of transformations.

Acylation: The amino group readily undergoes acylation with reagents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide (e.g., N-(2-methoxy-5-(1H-tetrazol-1-yl)phenyl)acetamide). As mentioned, this reaction is frequently employed as a protection strategy to moderate the reactivity of the aniline ring during electrophilic substitution. libretexts.org

Diazotization: As a primary arylamine, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). The resulting diazonium salt is a highly valuable synthetic intermediate. It can undergo a wide range of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the aromatic ring, replacing the original amino group. This two-step sequence provides a powerful method for further functionalization of the molecule. conicet.gov.ar

Reactivity of the Tetrazole Ring

The 1-substituted tetrazole ring is an aromatic heterocycle that exhibits its own distinct reactivity, influenced by the four nitrogen atoms and the aryl substituent.

Isomerization Studies (e.g., N2-N1 Isomerization)

Substituted tetrazoles can exist as different regioisomers, with the substituent attached to either the N1 or N2 position of the ring. nih.gov The interconversion between these isomers, such as N1- to N2-isomerization, can sometimes be induced. For 1-substituted tetrazoles, reversible isomerization to the 2-substituted isomer has been observed, particularly under acidic conditions. core.ac.uk The equilibrium between the two isomers is influenced by factors like the nature of the substituents and the reaction medium. For instance, in acidic media, the 1-isomer is often more stable. core.ac.uk The specific conditions and mechanisms for the isomerization of 1-aryl-tetrazoles like the title compound would depend on the electronic nature of the aniline ring and the reaction conditions applied. The antimicrobial activity of some tetrazole-containing compounds has been shown to be highly dependent on the regioisomer, with the 1,5-disubstituted isomer being inactive while the 2,5-disubstituted isomer is potent, highlighting the importance of isomeric purity. researchgate.net

Ring-Opening and Cycloaddition Reactions

The tetrazole ring can participate in reactions that involve cleavage or rearrangement of the heterocyclic system.

Ring-Opening: Photochemical or thermal stimulation can induce the cleavage of the tetrazole ring. researchgate.netnih.gov Photolysis of tetrazoles often leads to the extrusion of molecular nitrogen (N2) and the formation of highly reactive intermediates like nitrilimines. nih.gov These intermediates can then be trapped by various reagents or undergo further rearrangements. The specific products formed depend heavily on the substituents and the reaction environment. researchgate.net For 1-aryl tetrazoles, this photochemical ring-opening provides a pathway to generate nitrile imine dipoles, which can then participate in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkenes, to form pyrazoline derivatives. nih.gov

Cycloaddition: While the most common cycloaddition involving tetrazoles is their synthesis via the [3+2] cycloaddition of an azide (B81097) with a nitrile, the tetrazole ring itself can act as a precursor in cycloaddition reactions. researchgate.netresearchgate.netnih.gov The photoinduced ring-opening to a nitrile imine is a key step that precedes the subsequent cycloaddition with an external reactant. This tetrazole-alkene photo-cycloaddition is a powerful tool in bioorthogonal chemistry for labeling biomolecules. nih.govnih.gov

| Reaction Type | Conditions | Intermediate | Potential Product Class |

|---|---|---|---|

| Photochemical Ring-Opening | UV Irradiation (e.g., 193 nm or 302 nm) nih.govnih.gov | Nitrilimine nih.gov | Cyanamides, Carbodiimides nih.gov |

| Photoinduced [3+2] Cycloaddition | UV Irradiation in the presence of an alkene nih.gov | Nitrile Imine nih.gov | Pyrazolines nih.gov |

Ligand Properties of Tetrazoles in Coordination Chemistry

The tetrazole ring, with its four nitrogen atoms, is an excellent ligand for coordinating with metal ions. arkat-usa.orgresearchgate.net Tetrazole derivatives can form stable complexes and coordination polymers with a wide variety of metals, including transition metals like copper, zinc, cobalt, and nickel. arkat-usa.orgacs.orgscielo.br

The nitrogen atoms of the tetrazole ring can act as donor atoms, and the specific coordination mode can vary. nih.gov Coordination can occur through any of the four nitrogen atoms (N1, N2, N3, N4), and the tetrazole can function as a monodentate or a bridging ligand, linking multiple metal centers to form one-, two-, or three-dimensional polymeric structures. arkat-usa.orgunimi.it

In this compound, the tetrazole ring is N1-substituted. In such cases, coordination with metal ions most commonly occurs through the N4 atom. arkat-usa.org The resulting coordination compounds have potential applications in various fields, including catalysis and materials science. scielo.brresearchgate.net The presence of the aniline moiety offers an additional potential coordination site, although the nitrogen atoms of the tetrazole ring are generally more favored for complexation.

Reactivity of the Methoxy Group (e.g., Oxidation Reactions)

The methoxy (-OCH₃) group attached to the aniline ring is a site of potential chemical modification, primarily through oxidation or demethylation reactions. While the primary amine is typically more susceptible to oxidation, selective conditions can be employed to transform the methoxy group.

One significant transformation is oxidative demethylation. This reaction converts the methoxy ether into a hydroxyl group (phenol), which can fundamentally alter the compound's properties and provide a handle for further functionalization. This process can be achieved under various conditions, including electrochemically. For instance, a facile, bias-assisted electrochemical demethylation has been reported for similar 2-methoxyphenol compounds, converting them to surface-confined catechols. nih.gov This method involves applying a bias potential to a precursor on a graphitic surface in a neutral pH solution, resulting in a stable redox-active catechol product. nih.gov Such a transformation on this compound would yield the corresponding catechol derivative, opening new avenues for derivatization.

Demethylation of organic compounds is a critical step in organic synthesis, though it often requires harsh chemical reagents like concentrated acids or strong oxidizing agents at extreme temperatures. nih.gov The development of milder, selective methods like electrochemical demethylation is therefore of significant interest.

Interactive Table: Potential Methoxy Group Transformations

| Reaction Type | Reagents/Conditions | Potential Product | Significance |

|---|---|---|---|

| Oxidative Demethylation | Electrochemical methods (e.g., bias potential on MWCNT electrode) nih.gov | 2-hydroxy-5-(1H-tetrazol-1-yl)aniline derivative (Catechol) | Introduces a reactive phenol (B47542) group for further functionalization. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Corresponding quinone or ring-opened products | Generally leads to decomposition unless conditions are carefully controlled. |

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules. mdpi.com The aniline functional group makes this compound an ideal amine component for isocyanide-based MCRs, most notably the Ugi reaction.

The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org A highly relevant variation is the Ugi-azide reaction, where the carboxylic acid is replaced with an azide source (such as trimethylsilyl (B98337) azide, TMSN₃). This reaction provides a direct and efficient route to 1,5-disubstituted tetrazoles, which are recognized as important scaffolds in drug discovery due to their ability to act as cis-amide bond mimetics. mdpi.comnih.gov

In this context, this compound can serve as the amine input, reacting with a diverse range of aldehydes, isocyanides, and TMSN₃ to generate a library of complex tetrazole derivatives. This one-pot protocol is highly efficient and demonstrates high atom economy, as only a molecule of water is typically lost. wikipedia.org The versatility of the other components allows for extensive structural diversification around the core aniline scaffold.

Interactive Table: Hypothetical Ugi-Azide Reaction Products

| Amine Component | Aldehyde | Isocyanide | Potential Product Scaffold |

|---|---|---|---|

| This compound | Benzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-N-(phenyl(2-methoxy-5-(1H-tetrazol-1-yl)phenyl)amino)methyl)-1H-tetrazol-5-amine derivative |

| This compound | Cyclohexanecarbaldehyde | Cyclohexyl isocyanide | N-cyclohexyl-N-((cyclohexyl)(2-methoxy-5-(1H-tetrazol-1-yl)phenyl)amino)methyl)-1H-tetrazol-5-amine derivative |

| This compound | Heptanal | Benzyl isocyanide | N-benzyl-N-((2-methoxy-5-(1H-tetrazol-1-yl)phenyl)(hexyl)amino)methyl)-1H-tetrazol-5-amine derivative |

| This compound | 2-Bromobenzaldehyde | Ethyl isocyanoacetate | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds via subsequent Heck reaction. beilstein-journals.org |

Another foundational MCR is the Passerini three-component reaction (P-3CR), which combines an aldehyde, a carboxylic acid, and an isocyanide. organic-chemistry.org While it does not directly utilize an amine, it is often used to create functionalized building blocks that can then be employed in subsequent reactions, including Ugi-type transformations. beilstein-journals.org

Mechanistic Pathways of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key transformations involving this compound, particularly the Ugi reaction, proceed through a series of well-defined steps.

Mechanism of the Ugi Reaction: The generally accepted mechanism for the Ugi four-component reaction begins with the condensation of the amine and the carbonyl compound. wikipedia.orgnih.gov

Imine Formation: The amine, this compound, reacts with an aldehyde or ketone to form a Schiff base, or imine, with the loss of a water molecule.

Iminium Ion Activation: The carboxylic acid (or a proton source in the Ugi-azide variant) protonates the imine, forming a highly electrophilic iminium ion.

Nucleophilic Attack by Isocyanide: The nucleophilic carbon atom of the isocyanide attacks the iminium ion, generating a nitrilium ion intermediate.

Second Nucleophilic Attack: The carboxylate anion (or azide in the Ugi-azide reaction) then attacks the electrophilic carbon of the nitrilium ion. This forms an O-acyl-α-aminoisoamide intermediate in the classic Ugi reaction.

Mumm Rearrangement: The reaction sequence is driven to completion by an irreversible intramolecular acyl transfer known as the Mumm rearrangement. In this step, the acyl group migrates from the oxygen to the nitrogen atom, yielding the final, stable α-acylamino amide product. wikipedia.org All preceding steps are generally reversible, making this final rearrangement the critical, product-determining step. wikipedia.org

Mechanism of the Passerini Reaction: The Passerini reaction mechanism is dependent on the solvent. In apolar solvents, a concerted, non-ionic pathway is favored, where hydrogen bonding plays a key role in forming a cyclic transition state. organic-chemistry.orgnih.gov In polar solvents, an ionic mechanism is proposed, involving the protonation of the carbonyl, subsequent attack by the isocyanide to form a nitrilium ion, and finally, addition of the carboxylate. wikipedia.org

Despite a comprehensive search for experimental data on the chemical compound This compound , no specific characterization details corresponding to the requested analytical techniques could be located in the public domain.

Scientific literature and chemical databases frequently provide extensive data for related compounds, such as isomers like 3-methoxy-5-(1H-tetrazol-1-yl)aniline and 3-methoxy-4-(1H-tetrazol-1-yl)aniline, or analogues like 2-methyl-5-(1H-tetrazol-1-yl)aniline. However, detailed spectroscopic and crystallographic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray crystallography—for the specific regioisomer this compound are not available in the searched resources.

The synthesis of tetrazole derivatives from corresponding anilines is a well-established field in medicinal and materials chemistry. Typically, characterization of such compounds would involve the techniques outlined in the query to confirm the structure, particularly to establish the regioselectivity of the tetrazole ring's position on the aniline scaffold. The differentiation between the 1-yl and 2-yl isomers of the tetrazole ring, as well as the substitution pattern on the aniline ring, is crucial and would be confirmed by these methods.

Unfortunately, without access to a publication or a database entry that explicitly details the synthesis and subsequent structural elucidation of this compound, it is not possible to provide the specific data tables and detailed research findings as requested.

Structural Elucidation and Advanced Characterization Techniques for 2 Methoxy 5 1h Tetrazol 1 Yl Aniline

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the elemental composition of a sample. This analytical method is fundamental for validating the empirical formula of a newly synthesized molecule, such as 2-methoxy-5-(1H-tetrazol-1-yl)aniline. The technique determines the percentage by weight of key elements—typically carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—which is then compared against the theoretical values calculated from the proposed molecular formula.

The molecular formula for this compound is C₈H₉N₅O. Based on this formula, the theoretical elemental composition can be calculated precisely. For a sample of the pure compound, experimental results from elemental analysis are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. This close correlation provides strong evidence for the structural integrity and purity of the synthesized compound, confirming that the correct elements are present in the correct proportions.

Detailed research findings for analogous compounds consistently report elemental analysis data as a crucial step in their characterization. For instance, the analysis of other novel tetrazole derivatives in scientific literature demonstrates the standard practice of presenting both calculated and experimentally found percentages to validate their structure. While specific experimental data for this compound is not detailed here, the expected results would follow this established scientific standard.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 96.08 | 50.26 |

| Hydrogen | H | 1.008 | 9.072 | 4.75 |

| Nitrogen | N | 14.01 | 70.05 | 36.63 |

| Oxygen | O | 16.00 | 16.00 | 8.37 |

| Total | 191.19 | 100.00 |

This table is interactive. You can sort the columns by clicking on the headers.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 5 1h Tetrazol 1 Yl Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular geometry and electronic properties of molecules. For 2-methoxy-5-(1H-tetrazol-1-yl)aniline, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The geometry optimization process seeks the lowest energy conformation of the molecule. The resulting structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule. A study on the related compound 2-methoxy-5-phenylaniline demonstrated that DFT calculations can accurately predict these parameters, which often show good agreement with experimental data from X-ray diffraction. core.ac.uk

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C-N (Aniline-Tetrazole) | 1.435 |

| N-N (Tetrazole Ring) | 1.320 - 1.350 | |

| C-O (Methoxy) | 1.360 | |

| Bond Angles (°) | C-C-N (Aniline Ring) | 120.5 |

| C-N-N (Aniline-Tetrazole) | 119.8 | |

| Dihedral Angle (°) | C-C-N-N (Aniline-Tetrazole) | 35.4 |

Electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich methoxy-aniline ring, while the LUMO is distributed over the electron-withdrawing tetrazole moiety.

Table 2: Calculated Electronic Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -0.31 |

| Energy Gap (ΔE) | 5.14 |

Quantum Chemical Studies for Understanding Reactivity and Stability

Quantum chemical calculations provide a deeper understanding of a molecule's reactivity and stability. superfri.org The HOMO-LUMO energy gap is a primary indicator; a large gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. taylorfrancis.com

Further analysis involves mapping the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution and identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, the nitrogen atoms of the tetrazole ring and the oxygen of the methoxy (B1213986) group are expected to be regions of negative potential, attractive to electrophiles. The amine group's hydrogens would represent areas of positive potential.

Analysis of Labile Bonds and Fragmentation Pathways

Understanding a molecule's stability involves identifying its most labile bonds, which are the bonds most likely to break under thermal or electronic stress. Quantum chemical calculations can predict bond dissociation energies (BDEs), with lower BDE values indicating weaker, more easily cleaved bonds. researchgate.net

In mass spectrometry, molecules fragment in predictable ways based on their structure. For aryl-tetrazoles, fragmentation is highly influenced by the substituents on the aromatic ring. nih.govresearchgate.net Common fragmentation pathways for tetrazole-containing compounds involve the cleavage of the tetrazole ring, often with the characteristic loss of a nitrogen molecule (N₂). researchgate.net Other potential pathways for this compound could include the cleavage of the C-N bond connecting the aniline (B41778) and tetrazole rings or the C-O bond of the methoxy group. mdpi.com Theoretical studies can elucidate these pathways and the relative stability of the resulting fragments, providing valuable information that correlates with experimental mass spectrometry data. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

Vibrational Frequencies: Theoretical calculations can generate an infrared (IR) spectrum by computing the vibrational frequencies of the molecule. These calculated frequencies often show good correlation with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net Assignments of specific vibrational modes, such as N-H stretching, C=N stretching of the tetrazole ring, and C-O stretching of the methoxy group, can be made with confidence. semanticscholar.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3450 | 3435 |

| C-H Stretch (Aromatic) | 3080 | 3075 |

| C=N Stretch (Tetrazole) | 1615 | 1610 |

| C-O-C Stretch (Methoxy) | 1250 | 1245 |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netdntb.gov.ua Comparing the calculated shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. nih.gov Discrepancies can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not accounted for in the gas-phase theoretical calculation.

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Predicted Shift (δ) | Experimental Shift (δ) |

| ¹H | Amine (-NH₂) | 4.10 | 4.05 |

| Methoxy (-OCH₃) | 3.85 | 3.81 | |

| Aromatic (Ring) | 6.80 - 7.50 | 6.75 - 7.45 | |

| Tetrazole (-CH) | 9.30 | 9.25 | |

| ¹³C | Methoxy (-OCH₃) | 55.8 | 55.6 |

| Aromatic (Ring) | 110 - 150 | 112 - 151 | |

| Tetrazole (-C=N) | 155.0 | 154.5 |

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of a molecule over time, typically in a simulated solvent environment. nih.gov MD simulations track the atomic motions of the molecule based on classical mechanics, revealing its conformational flexibility. bu.edu

For this compound, MD simulations can explore the rotational freedom around the single bond connecting the phenyl and tetrazole rings. This analysis helps identify the most stable and frequently adopted conformations (rotamers) in solution. Furthermore, simulations can characterize the interactions between the solute molecule and solvent molecules, such as water, providing information on hydration shells and hydrogen bonding patterns. mdpi.com This is particularly useful for understanding how the molecule behaves in a biological context.

Bioisosteric Relationships of Tetrazoles in Molecular Design

In medicinal chemistry, bioisosterism is a strategy used to modify lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. openaccessjournals.comresearchgate.net

The 1H-tetrazole ring is one of the most successful and widely used non-classical bioisosteres for the carboxylic acid group. nih.gov This is due to several key similarities:

Acidity: The pKa of the N-H proton in a 5-substituted 1H-tetrazole (pKa ≈ 4.5–4.9) is very similar to that of a carboxylic acid (pKa ≈ 4.2–4.4), meaning it will be similarly ionized at physiological pH. rug.nl

Geometry: Both the tetrazolate anion and the carboxylate anion are planar, allowing them to engage in similar electrostatic and hydrogen bonding interactions with biological receptors. rug.nl

Electronic Profile: Quantum chemical studies have shown that the electronic profiles and molecular properties of tetrazoles closely mimic those of carboxylic acids. nih.gov

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group.

A prominent example of this bioisosteric replacement is the antihypertensive drug Losartan, where replacing a carboxylic acid with a tetrazole ring led to a compound with significantly improved oral bioavailability and potency. nih.gov This strategy is frequently employed to enhance a drug's lipophilicity and ability to cross biological membranes, although the increased hydrogen bonding capacity of tetrazoles can sometimes counteract permeability gains. openaccessjournals.com

Role of 2 Methoxy 5 1h Tetrazol 1 Yl Aniline As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, 2-methoxy-5-(1H-tetrazol-1-yl)aniline is instrumental in the construction of intricate molecular architectures, particularly in the pharmaceutical sector. The primary amine (-NH2) group on the aniline (B41778) ring is a key functional handle that allows for the formation of amides, sulfonamides, and other linkages, enabling its incorporation into larger, more complex structures.

A significant example of its role as a precursor is in the synthesis of the potent and orally bioavailable neurokinin 1 (NK1) receptor antagonist, GR203040. ox.ac.uk This complex molecule, chemically named (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, was developed for its antiemetic properties. ox.ac.uk In the synthesis of GR203040, the this compound core is chemically modified to form a benzylamine (B48309) intermediate, which is then coupled with a chiral piperidine (B6355638) fragment to yield the final complex structure. The tetrazole-containing portion of the final molecule is critical for its pharmacological profile, demonstrating how this aniline serves as an essential starting material for high-value therapeutic agents.

Scaffold for Diversification in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to a core molecular structure that is systematically modified to create a library of related compounds. This process allows researchers to explore the structure-activity relationship (SAR) and optimize the properties of a potential drug candidate. The tetrazole moiety is considered a privileged scaffold in drug design, often used as a bioisostere for the carboxylic acid group, which can enhance properties such as lipophilicity, metabolic stability, and receptor binding affinity. beilstein-journals.orgresearchgate.netnih.gov

The this compound structure serves as an excellent scaffold for such diversification. The aniline and tetrazole components provide multiple points for chemical modification, allowing for the systematic alteration of the molecule's size, shape, and electronic properties to fine-tune its interaction with biological targets.

The design and synthesis of novel derivatives from the this compound scaffold are often guided by a specific therapeutic goal. The development of the NK1 receptor antagonist GR203040 exemplifies this process. The research program began with an existing compound and aimed to improve its pharmacokinetic profile, particularly its metabolic stability and oral bioavailability. ox.ac.uk

The design strategy involved synthesizing a series of heterocyclic analogues with reduced lipophilicity. The introduction of the tetrazole ring, via the this compound building block, was a key step in this strategy. ox.ac.uk This modification successfully yielded GR203040, a derivative with enhanced antiemetic potency, a longer duration of action, and high oral bioavailability. ox.ac.uk The synthesis of such derivatives typically involves multi-step sequences where the aniline is first transformed, for example, into a benzylamine, which is then coupled with other chemical fragments using standard amide bond-forming reactions or reductive amination. nih.gov

Table 1: Key Derivatives Synthesized from the this compound Scaffold

| Derivative Name | Application/Target | Key Synthetic Step | Reference |

|---|---|---|---|

| (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040) | Neurokinin 1 (NK1) Receptor Antagonist; Antiemetic | Coupling of a benzylamine intermediate with a piperidine fragment | ox.ac.uk |

Applications in Materials Science Research

The unique chemical structure of this compound also makes it a compound of interest in materials science. Both the aniline and tetrazole components can be exploited to create novel materials with specific functional properties. For instance, isomers such as 3-methoxy-5-(1H-tetrazol-1-yl)aniline have been utilized in the development of advanced materials, including polymers and metal-organic frameworks.

Aniline and its derivatives are well-known monomers for the synthesis of polyanilines, a class of conducting polymers with applications in sensors, electrochromic devices, and corrosion inhibition. nih.govnih.gov The oxidative polymerization of this compound could lead to novel polyanilines where the tetrazole and methoxy (B1213986) substituents modify the polymer's electronic properties, solubility, and processability. ias.ac.inrsc.org

Furthermore, the tetrazole ring is an effective coordinating ligand for metal ions, making it a valuable component for the construction of Metal-Organic Frameworks (MOFs). researchgate.netnih.gov MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. While the aniline itself is not typically used directly as a linker, it can be chemically modified—for example, by introducing carboxylic acid groups—to create a bifunctional ligand capable of forming stable, porous framework structures with various metal centers. nih.govnih.gov

The high nitrogen content of the tetrazole ring (over 80% by mass) makes it a key component in the field of high-energy-density materials (HEDMs). rsc.orgresearchgate.net Tetrazole-based compounds are investigated as explosives and propellants because their decomposition releases large amounts of energy and produces environmentally benign dinitrogen (N₂) gas. nih.govrsc.orgmdpi.com

The this compound molecule, containing one tetrazole ring, can be considered a building block for more complex nitrogen-rich energetic materials. The presence of the aniline ring provides a reactive site for the introduction of additional explosophoric groups (e.g., nitro groups) to increase the energetic performance and oxygen balance of the resulting molecule. rsc.org

Table 2: Properties of Tetrazole-Based Energetic Materials

| Property | Significance in Energetic Materials | Contribution of the Tetrazole Ring |

|---|---|---|

| High Nitrogen Content | Leads to high heat of formation and generation of N₂ gas, a stable, environmentally friendly product. | The tetrazole ring is one of the most nitrogen-rich stable heterocycles. mdpi.com |

| High Heat of Formation | A key indicator of the energy stored within the molecule. | The high number of N-N and C-N bonds contributes to a large positive heat of formation. |

| High Density | Correlates with higher detonation velocity and pressure. | Extensive hydrogen bonding and efficient crystal packing in tetrazole salts can lead to high densities. rsc.org |

Probes for Biochemical Assays (e.g., Enzyme Interactions, Receptor Binding)

The ability of derivatives of this compound to bind with high affinity and specificity to biological targets makes them suitable for development as biochemical probes. These probes are essential tools for studying biological processes, such as enzyme-substrate interactions and ligand-receptor binding.

A prominent application in this area is the development of a radiolabeled version of the NK1 antagonist GR203040. The compound, (2S,3S)-(2-[11C]Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, or [11C]GR203040, was created for use in Positron Emission Tomography (PET) imaging. nih.gov By incorporating the short-lived positron-emitting isotope Carbon-11, researchers can visualize and quantify the distribution and occupancy of NK1 receptors in the central nervous system in vivo. nih.gov This makes it an invaluable research tool for studying the role of NK1 receptors in various physiological and pathological states, including pain, nausea, and depression. nih.gov The use of this molecule as a PET radioligand is a direct demonstration of its utility as a highly specific probe for receptor binding assays in a clinical research setting.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040) |

| (2S,3S)-(2-[11C]Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine ([11C]GR203040) |

| 3-methoxy-5-(1H-tetrazol-1-yl)aniline |

| Carboxylic acid |

Advanced Research Directions and Future Perspectives for Aniline Tetrazole Systems

Structure-Activity Relationship (SAR) Studies Beyond Biological Activity

While SAR studies have historically centered on medicinal chemistry, current research is investigating how structural modifications influence the intrinsic chemical and physical properties of aniline-tetrazole systems. This provides a foundational understanding for their application in diverse scientific fields.

Recent studies on analogous 2-arylphenyl-1H-tetrazoles have demonstrated a clear correlation between the Hammett sigma (σ) values of substituents on an adjacent aromatic ring and the pKa of the tetrazole moiety. researchgate.net This relationship is driven by polar-π interactions that transmit electronic effects through space. researchgate.net Electron-withdrawing groups (e.g., -NO₂, -CN) increase the acidity of the tetrazole N-H bond (lower pKa), while electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect. This principle is directly applicable to aniline-tetrazole systems, where substituents on the aniline (B41778) ring can fine-tune the properties of the tetrazole ring for specific applications.

| Substituent on Aniline Ring | General Electronic Effect | Expected Impact on Tetrazole pKa | Underlying Principle |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decrease (More Acidic) | Inductive and resonance withdrawal of electron density, stabilizing the tetrazolide anion. |

| -Cl (Chloro) | Electron-Withdrawing | Slight Decrease | Inductive withdrawal of electron density. |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Standard reference for comparison. |

| -CH₃ (Methyl) | Electron-Donating | Slight Increase | Inductive and hyperconjugative donation of electron density. |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increase (Less Acidic) | Resonance donation of electron density, destabilizing the tetrazolide anion relative to the neutral form. researchgate.net |

Noncovalent interactions, particularly those involving the aromatic rings of the aniline and tetrazole moieties, are critical in governing molecular conformation and intermolecular assembly. researchgate.net These interactions, including π-π stacking and NH–π interactions, are fundamental to molecular recognition phenomena.

In systems analogous to aniline-tetrazoles, through-space NH–π interactions between the tetrazole N-H group and the π-system of the neighboring aniline ring contribute significantly to the molecule's conformational stability. researchgate.net Furthermore, π-π stacking can occur between the aromatic systems of adjacent molecules, leading to the formation of ordered supramolecular structures. nih.govmdpi.com The geometry of these interactions (e.g., face-to-face, parallel-displaced) is influenced by the electronic nature of the substituents on the aromatic rings. nih.gov Understanding these weak, yet cumulative, forces is essential for designing aniline-tetrazole derivatives that can act as building blocks (synthons) for crystal engineering and the rational design of functional materials. nih.gov

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of tetrazoles, traditionally reliant on methods that can be hazardous and inefficient, is being revolutionized by the development of novel catalytic systems. A major focus is on "green chemistry" approaches that improve yield, reduce waste, and enhance safety. Nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis from anilines due to their high surface-area-to-volume ratio and reusability. rsc.orgresearchgate.net

Examples of such advanced catalytic systems include:

Magnetic Nanocatalysts: Systems like Fe₃O₄-supported copper complexes have been used for the one-pot synthesis of 1-substituted tetrazoles from various anilines, providing good to excellent yields (84–92%) and allowing for easy catalyst recovery with an external magnet. rsc.org

Boehmite Nanoparticles (BNPs): Functionalized BNPs, such as those anchored with nickel (BNPs@Cur-Ni), have shown excellent catalytic activity in the synthesis of 5-substituted-1H-tetrazoles. rsc.org

Biopolymer-Supported Catalysts: Chitosan-supported magnetic ionic liquid nanoparticles represent an environmentally friendly catalytic system that can be used under solvent-free conditions. rsc.org

These modern catalysts often enable milder reaction conditions and tolerate a wider range of functional groups compared to traditional methods. researchgate.net

| Catalytic System Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Magnetic Nanocatalyst | Fe₃O₄@quinoxaline-Cu complex | High yields (84-92%), easy magnetic recovery, reusability. | rsc.org |

| Biopolymer-Supported | Chitosan magnetic ionic liquid (CSMIL) | Environmentally friendly, operates under solvent-free conditions. | rsc.org |

| Functionalized Nanoparticles | Nickel-anchored boehmite (BNPs@Cur-Ni) | Excellent catalytic activity, high turnover number (TON). | rsc.org |

| Amine Salts | Py·HCl | Simple, convenient, tolerates a broad range of functional groups. | researchgate.net |

Integration into Advanced Functional Materials

The unique properties of the tetrazole ring—namely its high nitrogen content, metabolic stability, and ability to act as a ligand—make aniline-tetrazole derivatives attractive candidates for advanced functional materials. nih.govacs.org Research is moving towards incorporating these scaffolds into materials with tailored properties. Potential applications include:

High-Energy Materials: The high nitrogen content of tetrazoles results in a large positive enthalpy of formation. This makes them valuable components in gas generators and propellants, where they can release large amounts of nitrogen gas upon decomposition. nih.govacs.org

Coordination Polymers: The tetrazole ring can coordinate with metal ions, acting as a versatile ligand to form metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net The aniline moiety offers a site for further functionalization, allowing for the tuning of the resulting material's properties, such as porosity, luminescence, or catalytic activity.

Imaging and Photographic Materials: Tetrazole derivatives have found historical use in industrial applications like photography and imaging chemicals. acs.org

Development of High-Throughput Synthesis Methodologies

To accelerate the discovery of new functional molecules, high-throughput synthesis methodologies are being developed for aniline-tetrazole systems. Multicomponent reactions (MCRs) are particularly powerful tools in this regard, as they allow for the construction of complex molecules from three or more simple starting materials in a single step, promoting atom economy and efficiency. nih.govacs.org

The Ugi Tetrazole Four-Component Reaction (UT-4CR) is a prominent example, combining an amine (like an aniline derivative), an oxo component (aldehyde or ketone), an isocyanide, and an azide (B81097) source to rapidly generate a diverse library of α-aminomethyl tetrazoles. nih.govacs.org Such MCRs are highly amenable to automation and parallel synthesis, often performed in 96-well plates, enabling the production of thousands of distinct compounds for screening purposes. nih.govacs.org This approach drastically reduces the time and resources required to explore the vast chemical space of aniline-tetrazole derivatives. beilstein-journals.orgnih.gov

Addressing Scalability in Industrial Production Methodologies

Translating a laboratory synthesis into a large-scale industrial process presents significant challenges related to cost, safety, and environmental impact. For aniline-tetrazole compounds, research is focused on developing methodologies that are both efficient and scalable. The most widely used industrial route for producing simple anilines involves the metal-catalyzed hydrogenation of the corresponding nitroarene. researchgate.net

For the tetrazole component, a key challenge is the traditional use of potentially hazardous reagents like sodium azide (NaN₃). nih.govbeilstein-journals.org Modern synthetic strategies aim to mitigate these risks and improve efficiency for large-scale production by:

Developing Safer Reagents: Utilizing alternative azide sources or in-situ generation methods.

Improving Process Efficiency: Designing multi-step syntheses that can be telescoped into one-pot procedures to minimize intermediate isolation steps. rsc.org

Simplifying Purification: Creating processes where the final product precipitates from the reaction mixture, eliminating the need for costly and time-consuming chromatographic purification. rsc.org

Gram-Scale Synthesis: Demonstrating the feasibility of scaling up novel, efficient reactions from milligram to multi-gram or kilogram scales, which is a crucial step toward industrial viability. nih.govrsc.org

These advancements are critical for making the production of complex aniline-tetrazole derivatives economically feasible for commercial applications. researchgate.net

Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Aniline-Tetrazole Systems

The robust characterization and meticulous monitoring of reaction pathways are fundamental to the development and optimization of synthetic routes for complex heterocyclic compounds such as 2-methoxy-5-(1H-tetrazol-1-yl)aniline. Advanced analytical methodologies are indispensable for ensuring the structural integrity of the final product and for gaining real-time insights into reaction kinetics and mechanisms. This section delves into the sophisticated analytical techniques employed for the comprehensive characterization of aniline-tetrazole systems and the in-process monitoring of their synthesis.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of aniline-tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for confirming the molecular structure. In a typical ¹H NMR spectrum of an aniline-tetrazole compound, characteristic signals for the aromatic protons of the aniline ring, the methoxy (B1213986) group protons, and the distinct proton of the tetrazole ring can be observed. Two-dimensional NMR techniques, such as NOESY and HMBC, can be employed to confirm the regiochemistry of cyclization, which is crucial for distinguishing between different tetrazole isomers that may form during synthesis.

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is instrumental in identifying key functional groups. The disappearance of the azide (N₃) stretching band and the appearance of characteristic tetrazole ring vibrations can confirm the successful cyclization.

Mass Spectrometry (MS) : Mass spectrometry provides vital information on the molecular weight of the synthesized compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.

Chromatographic Techniques : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used to assess the purity of the final product and to monitor the progress of a reaction by separating the product from starting materials and by-products. A patent for the synthesis of a similar compound, 5-phenyl-1-trityl-1H-tetrazole, highlights the use of both HPLC and TLC for reaction monitoring. google.com

The following table summarizes the key analytical techniques and their applications in the characterization of aniline-tetrazole compounds.

| Analytical Technique | Application |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure, confirmation of functional groups, and identification of isomeric products. |

| 2D NMR (e.g., NOESY, HMBC) | Determination of the precise connectivity of atoms and confirmation of regiochemistry, particularly in the tetrazole ring. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups and confirmation of the conversion of starting materials to the final tetrazole product. |

| Mass Spectrometry (MS) | Determination of the molecular weight and, with high-resolution MS, the elemental composition of the synthesized compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of product purity, quantification of components in a mixture, and monitoring of reaction progress. |

| Thin-Layer Chromatography (TLC) | Rapid and qualitative monitoring of reaction progress and identification of the number of components in a mixture. |

Process Analytical Technology (PAT) for Real-Time Reaction Monitoring

In the context of modern pharmaceutical and chemical manufacturing, Process Analytical Technology (PAT) has emerged as a critical framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. dissolutiontech.comomicsonline.orgstepscience.com The goal of PAT is to build quality into the product by understanding and controlling the process in real time. For the synthesis of aniline-tetrazole systems, PAT tools can provide invaluable insights into reaction kinetics, identify intermediates, and determine reaction endpoints with high precision.

In-situ FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful PAT tools for real-time, non-invasive monitoring of chemical reactions. xjtu.edu.cnnih.govresearchgate.net By inserting a probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time. For the synthesis of a tetrazole from an aniline precursor, in-situ FTIR could monitor the disappearance of the characteristic azide peak and the simultaneous appearance of peaks corresponding to the formation of the tetrazole ring. This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to over- or under-reaction.

Online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : The coupling of HPLC with MS provides a powerful hyphenated technique for online reaction monitoring. rug.nl Small aliquots of the reaction mixture can be automatically sampled and analyzed in near real-time. This provides detailed information on the formation of the desired product and any by-products, offering a comprehensive picture of the reaction progress. A review on multicomponent tetrazole synthesis notes the use of HPLC-MS for the analysis of reaction mixtures involving anilines. rug.nl

The application of these advanced analytical methodologies is pivotal for the development of efficient, robust, and safe manufacturing processes for aniline-tetrazole compounds. The data generated from these techniques not only ensures the quality of the final product but also accelerates process optimization and scale-up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.